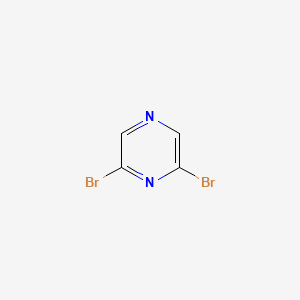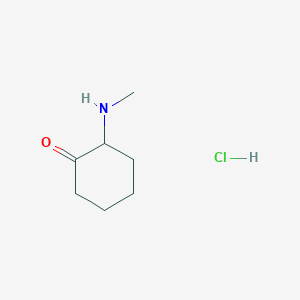
2-(Methylamino)cyclohexanone hydrochloride
Vue d'ensemble
Description
2-(Methylamino)cyclohexanone hydrochloride is a compound with the linear formula C14H20ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as ketamine, a phencyclidine derivative, and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .
Synthesis Analysis
Ketamine is synthesized in a process involving several steps. The cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Molecular Structure Analysis
The molecular structure of 2-(Methylamino)cyclohexanone hydrochloride consists of a cyclohexamine unit with an aryl moiety, typically a phenyl ring, attached to the same atom to which the amine group is linked . The molecular weight of the compound is 127.18 g/mol .Chemical Reactions Analysis
Ketamine undergoes hepatic biotransformation through the cytochrome P450, especially involving the isoenzymes 3A4 and 2B6 . It is first N-demethylated to active metabolite norketamine . Different minor pathways have been described, namely hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylamino)cyclohexanone hydrochloride include a molecular weight of 127.18 g/mol . It is a lipid-soluble molecule with a dissociation constant near to physiologic pH .Applications De Recherche Scientifique
Anesthetic Applications in Veterinary Medicine
Ketamine, chemically known as 2-(Methylamino)cyclohexanone hydrochloride, has been widely studied for its anesthetic properties in veterinary medicine. Shucard, Andrew, and Beauford (1975) explored its use in guinea pigs, finding it effective for producing surgical anesthesia when combined with Acepromazine Maleate (Shucard, Andrew, & Beauford, 1975). Similarly, Jawaleicar, Jawalekar, and Mathur (1972) investigated the effects of Ketamine on isolated murine myometrial activity, highlighting its unique anesthetic characteristics (Jawaleicar, Jawalekar, & Mathur, 1972).
Synthesis and Chemical Analysis
Research has also focused on the synthesis and chemical analysis of Ketamine. Blackburn and Ober (1967) described the preparation and characterization of tritium-labelled 2-(o-chlorophenyl)-2-(methylamino) cyclohexanone hydrochloride, providing insights into its chemical structure (Blackburn & Ober, 1967). In 2008, Hakey, Ouellette, Zubieta, and Korter detailed the crystal structure of the compound, offering a deeper understanding of its molecular configuration (Hakey, Ouellette, Zubieta, & Korter, 2008).
Potential Therapeutic Applications
Several studies have explored potential therapeutic applications beyond anesthesia. For instance, research by Dimmock, Sidhu, Quail, Jia, Duffy, Reid, Kirkpatrick, Zhu, and Fletcher (1992) examined the synthesis and cytotoxic evaluation of Ketamine analogs, demonstrating their potential in cancer therapy (Dimmock et al., 1992). Similarly, Rakesh P. N. Roshan (2018) synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities, highlighting its potential in addressing infectious diseases (Roshan, 2018).
Safety And Hazards
The safety data sheet for 2-(Methylamino)cyclohexanone hydrochloride indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Propriétés
IUPAC Name |
2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOXXOULSAUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)cyclohexanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



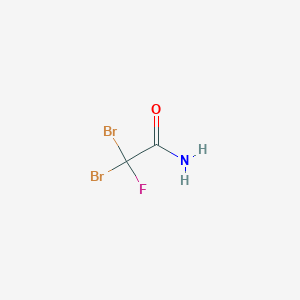
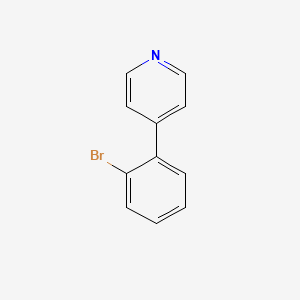

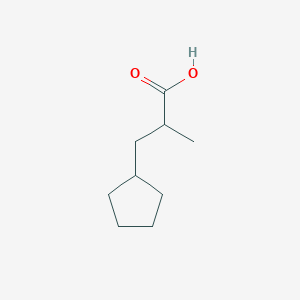
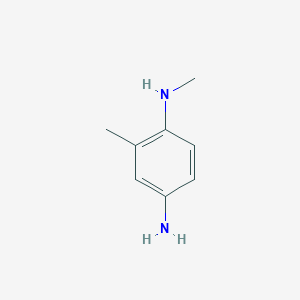
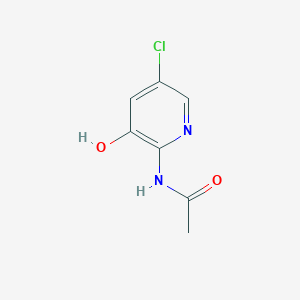
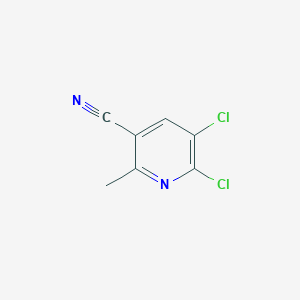
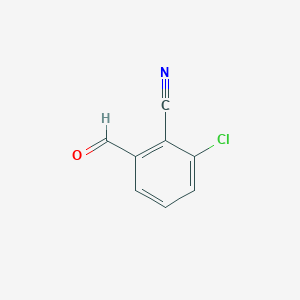

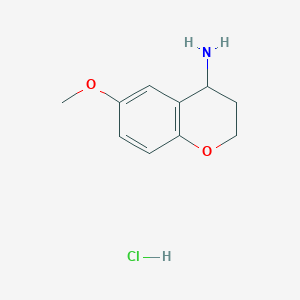
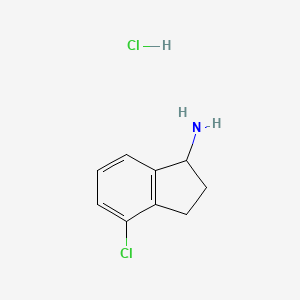
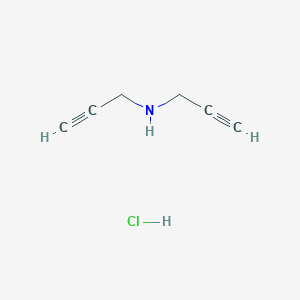
![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)
